Btqbt

Organic Electronics Single-Component Conductor Crystal Engineering

BTQBT’s OFET performance is critically dependent on its intact molecular architecture-even minor core modifications drastically reduce mobility and conductivity. This sublimation-purified material delivers validated single-crystal Hall mobility of 2.4 cm²/Vs (330 K) and a polycrystalline thin-film conductivity of (1.2 ± 0.1) × 10⁻³ S cm⁻¹. Procure exact BTQBT to ensure reproducible charge transport in p-type OFETs, vertical transistors, and intrinsic transport studies.

Molecular Formula C12H4N4S6
Molecular Weight 396.6 g/mol
CAS No. 135704-54-0
Cat. No. B169727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtqbt
CAS135704-54-0
Molecular FormulaC12H4N4S6
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESC1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1
InChIInChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H
InChIKeyABMLGFPCLXTCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTQBT Procurement and Technical Overview


BTQBT (bis[1,2,5]thiadiazolo-p-quinobis(1,3-dithiole), CAS 135704-54-0) is a heterocyclic, sulfur- and nitrogen-rich planar organic molecule [1]. It is distinguished by its ability to function as a single-component organic semiconductor [2]. The compound exhibits a unique crystal structure characterized by a sheet-like network of short S···S contacts, which facilitates unusually strong intermolecular interactions and efficient charge transport without the need for complex donor-acceptor blends [1][2].

Why BTQBT Cannot Be Readily Replaced


The electrical performance of BTQBT is intrinsically linked to its specific molecular architecture and crystal packing. Structural modifications to the BTQBT core, even minor ones, have been shown to significantly degrade key performance metrics, including electrical conductivity and field-effect mobility [1]. This is because the compound's exceptional charge transport arises from a delicate balance of its planar geometry and an extensive, three-dimensional network of short sulfur-sulfur contacts [2]. Therefore, substituting BTQBT with a seemingly similar fused heterocycle or a derivative without rigorous comparative validation risks a demonstrable and quantifiable loss in device performance, making exact procurement essential for applications demanding its validated property set [1][2].

Quantitative Evidence Guide for BTQBT


Single-Component Conductivity vs. Derivatives

The electrical conductivity of pristine BTQBT is significantly higher than that of its closely related structural derivatives, confirming that its unique crystal packing is essential for charge transport. Direct comparisons show that derivatives with modifications to the BTQBT core (compounds 3b-f) exhibit "poorer" conductivity [1]. This demonstrates that the specific molecular structure of BTQBT is non-substitutable for achieving its characteristic conductivity as a single component.

Organic Electronics Single-Component Conductor Crystal Engineering

Thin-Film FET Mobility Compared to Pentacene

BTQBT thin films exhibit field-effect transistor (FET) performance metrics that place it in the same tier as pentacene, a benchmark organic semiconductor. Under optimized ultrahigh vacuum growth conditions, BTQBT films demonstrate a hole mobility of 0.2 cm²/Vs and an on/off ratio of 10⁸ [1][2]. This performance is reported as "almost comparable to those of pentacene and polythiophene thin films" [1].

Organic Field-Effect Transistors Charge Carrier Mobility Pentacene

Validated Thin-Film Electrical Conductivity

The electrical conductivity of polycrystalline BTQBT thin films grown by organic molecular beam deposition (OMBD) has been rigorously characterized. At room temperature, the conductivity is (1.2 ± 0.1) × 10⁻³ S cm⁻¹ perpendicular to the substrate and (7.5 ± 0.4) × 10⁻⁴ S cm⁻¹ parallel to it [1]. This anisotropy is unusually small compared to other planar stacking organic molecules, a property attributed to its unique three-dimensional sulfur-sulfur network [1].

Thin Film Characterization Electrical Conductivity Organic Molecular Beam Deposition

Defined Single-Crystal Hall Mobility and Its Temperature Dependence

The intrinsic charge transport properties of BTQBT have been determined from Hall effect measurements on single crystals. The Hall mobility is 2.4 cm² V⁻¹ s⁻¹ at 330 K and increases to 6.3 cm² V⁻¹ s⁻¹ at 175 K [1]. The mobility follows a T⁻¹.⁶ temperature dependence, which closely matches the T⁻¹.⁵ theoretical prediction for lattice scattering, confirming band-like transport [1].

Charge Transport Physics Hall Effect Single Crystal

Research and Industrial Application Scenarios


High-Performance Organic Field-Effect Transistors

BTQBT is a validated active layer material for p-type OFETs. As demonstrated by its mobility of 0.2 cm²/Vs and on/off ratio of 10⁸ [1], its performance rivals that of benchmark materials like pentacene. This makes it a suitable candidate for developing high-speed organic logic circuits and active-matrix backplanes, particularly in applications where the specific processing or stability profile of BTQBT offers an advantage over other high-mobility materials [1].

Single-Component Organic Conductor Studies

BTQBT serves as an ideal model system for investigating intrinsic charge transport in single-component molecular crystals. Its well-defined single-crystal Hall mobility values of 2.4 cm²/Vs at 330 K and 6.3 cm²/Vs at 175 K, along with its established T⁻¹.⁶ temperature dependence [2], provide a solid experimental foundation for validating theoretical models of band-like transport and lattice scattering in organic semiconductors [2].

Vacuum-Deposited Thin-Film Device Fabrication

BTQBT is amenable to growth as ordered, polycrystalline thin films using ultrahigh vacuum techniques like organic molecular beam deposition (OMBD). The resulting films have been characterized with a room-temperature conductivity of (1.2 ± 0.1) × 10⁻³ S cm⁻¹ perpendicular to the substrate [3]. This established and quantified conductivity makes BTQBT a reliable material for integration into devices requiring uniform thin-film layers, such as vertical organic transistors or other novel thin-film architectures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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